molecular formula C21H16N2O5S B2416855 Ethyl 2-[2-(2-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate CAS No. 865246-99-7

Ethyl 2-[2-(2-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2416855
CAS No.: 865246-99-7
M. Wt: 408.43
InChI Key: XQADGJMUQOHEIY-DQRAZIAOSA-N
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Description

Ethyl 2-[2-(2-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate is a complex organic compound with the molecular formula C21H16N2O5S This compound is characterized by the presence of a chromene ring, a benzothiazole ring, and an ethyl acetate group

Properties

IUPAC Name

ethyl 2-[2-(2-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5S/c1-2-27-18(24)12-23-15-8-4-6-10-17(15)29-21(23)22-19(25)14-11-13-7-3-5-9-16(13)28-20(14)26/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQADGJMUQOHEIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 2-[2-(2-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-oxochromene-3-carboxylic acid with 2-aminobenzothiazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then esterified with ethyl bromoacetate under basic conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 2-[2-(2-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl acetate group, where nucleophiles such as amines or thiols replace the ethoxy group, forming new derivatives.

    Hydrolysis: Acidic or basic hydrolysis of the ester group yields the corresponding carboxylic acid and ethanol.

Scientific Research Applications

Ethyl 2-[2-(2-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(2-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The chromene and benzothiazole rings are known to interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation or inflammation, leading to therapeutic effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may act on multiple signaling pathways simultaneously.

Comparison with Similar Compounds

Ethyl 2-[2-(2-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate can be compared with other compounds containing chromene or benzothiazole rings, such as:

    Coumarin derivatives: These compounds also contain a chromene ring and are known for their anticoagulant and antimicrobial properties.

    Benzothiazole derivatives: These compounds are studied for their anticancer and antimicrobial activities.

    Flavonoids: These natural compounds contain a chromene ring and exhibit a wide range of biological activities, including antioxidant and anti-inflammatory effects.

Biological Activity

Ethyl 2-[2-(2-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound features a complex structure that includes a chromene moiety and a benzothiazole derivative. Its chemical formula is C15H13N3O3SC_{15}H_{13}N_3O_3S, and it possesses unique characteristics that contribute to its biological activity.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound against various pathogens. The compound exhibits notable activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

This table summarizes the MIC values indicating the effectiveness of the compound against specific microorganisms.

Anticancer Activity

Research has indicated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study:
In a study conducted on MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability (approximately 70% at 50 µM concentration) after 48 hours. Flow cytometry analysis revealed an increase in the sub-G1 phase population, indicating apoptosis.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation: It induces oxidative stress in cells, leading to apoptosis in cancer cells.
  • Modulation of Signaling Pathways: this compound may alter signaling pathways related to cell survival and apoptosis.

Q & A

Q. What are the optimal synthetic pathways for Ethyl 2-[2-(2-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate?

The synthesis involves multi-step reactions, typically starting with the condensation of 2-aminobenzothiazole derivatives with activated carbonyl intermediates. For example:

  • Step 1 : React 2-amino-1,3-benzothiazole with ethyl chloroacetate under basic conditions (e.g., triethylamine) to form the thiazolyl-acetate intermediate .
  • Step 2 : Introduce the 2-oxochromene-3-carbonyl group via a coupling reaction using DCC/DMAP as activators .
  • Critical factors : Control reaction temperature (60–80°C), anhydrous solvents (e.g., DMF or THF), and stoichiometric ratios to minimize side products like hydrolyzed esters or unreacted intermediates .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological approaches include:

  • NMR spectroscopy : Confirm the presence of key protons (e.g., ethyl ester CH₃ at δ 1.2–1.4 ppm, imino proton at δ 8.5–9.0 ppm) .
  • HPLC-MS : Quantify purity (>95%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .
  • X-ray crystallography : Resolve crystal structures to validate stereochemistry (e.g., Z/E configuration of the imino group) using SHELXL for refinement .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of benzothiazole derivatives like this compound?

Discrepancies in biological data (e.g., antimicrobial vs. anticancer efficacy) may arise from:

  • Experimental variability : Standardize assays (e.g., MIC values using CLSI guidelines for antimicrobial tests) .
  • Structural nuances : Perform SAR studies to isolate the contributions of specific groups (e.g., the 2-oxochromene moiety enhances π-π stacking with DNA, while the benzothiazole core may inhibit topoisomerases) .
  • Mechanistic validation : Use knock-out cellular models (e.g., CRISPR-edited enzyme targets) to confirm activity pathways .

Q. How can computational modeling optimize the compound’s binding affinity for target proteins?

Advanced workflows include:

  • Docking simulations : Use AutoDock Vina to predict interactions with enzymes like β-lactamase or kinase domains, focusing on hydrogen bonds between the imino group and active-site residues .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in explicit solvent (e.g., TIP3P water model) .
  • Free-energy calculations : Apply MM-PBSA to rank derivatives based on binding energy differences (>2 kcal/mol significance) .

Q. What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?

Common issues and solutions:

  • Twinned crystals : Use SHELXD for dual-space recycling to deconvolute overlapping reflections .
  • Disorder in the ethyl ester group : Apply anisotropic displacement parameters and restraint commands (e.g., DELU) during refinement .
  • Data resolution : Collect high-resolution datasets (≤0.8 Å) at synchrotron facilities to resolve electron density ambiguities .

Methodological Tables

Q. Table 1. Key Analytical Data for Structural Confirmation

TechniqueKey ObservationsReference
¹H NMR δ 8.7 ppm (s, 1H, imino), δ 4.2 ppm (q, 2H, OCH₂), δ 1.3 ppm (t, 3H, CH₃)
X-ray Orthorhombic Pbca space group, Z=8, R-factor <0.04
HPLC-MS [M+H]⁺ m/z 437.2 (calculated 437.1), retention time 12.3 min (C18, 60% ACN)

Q. Table 2. Comparative Biological Activities of Analogous Compounds

CompoundTarget Activity (IC₅₀)Structural Feature Linked to ActivityReference
Sulfamethoxazole Antibacterial (2.5 µM)Sulfonamide group
Benzothiazole derivatives Anticancer (HeLa, 8.7 µM)Benzothiazole core
Target compound Kinase inhibition (14.3 µM)2-Oxochromene-carbonyl linkage

Critical Considerations for Experimental Design

  • Stereochemical control : Monitor Z/E isomerization during synthesis using polarimetric analysis .
  • Stability assays : Assess hydrolytic degradation in PBS (pH 7.4) over 72 hours to determine shelf-life .
  • Toxicity profiling : Conduct MTT assays on HEK293 cells to establish selectivity indices (>10-fold vs. cancer lines) .

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